7-(3-Benzenesulfonylamino-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid
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Overview
Description
7-(3-Benzenesulfonylamino-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid is a complex organic compound that features a bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes a bicyclo[2.2.1]heptane core, makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Benzenesulfonylamino-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, which is used to construct the bicyclic core. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions to form the bicyclo[2.2.1]heptane structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
7-(3-Benzenesulfonylamino-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
7-(3-Benzenesulfonylamino-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological targets.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(3-Benzenesulfonylamino-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid involves its interaction with specific molecular targets. For instance, as a thromboxane A2 receptor antagonist, it inhibits the action of thromboxane A2, a compound involved in platelet aggregation and vasoconstriction. This inhibition can lead to reduced blood clot formation and improved blood flow .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclo[2.2.1]heptane derivatives, such as:
- 7-Oxabicyclo[2.2.1]heptane
- Bicyclo[2.2.1]hept-2-ene
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride .
Uniqueness
The uniqueness of 7-(3-Benzenesulfonylamino-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid lies in its specific functional groups and the potential biological activity associated with its structure. The presence of the benzenesulfonylamino group and the heptenoic acid moiety contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C20H27NO4S |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2S)-3-(benzenesulfonamido)-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H27NO4S/c22-19(23)11-7-2-1-6-10-18-15-12-13-16(14-15)20(18)21-26(24,25)17-8-4-3-5-9-17/h1,3-6,8-9,15-16,18,20-21H,2,7,10-14H2,(H,22,23)/b6-1-/t15-,16?,18+,20?/m1/s1 |
InChI Key |
PWTCIBWRMQFJBC-LIANOHOESA-N |
Isomeric SMILES |
C1CC2C[C@@H]1[C@@H](C2NS(=O)(=O)C3=CC=CC=C3)C/C=C\CCCC(=O)O |
Canonical SMILES |
C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)O |
Origin of Product |
United States |
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